molecular formula C13H21NO B13241523 2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol

2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol

Cat. No.: B13241523
M. Wt: 207.31 g/mol
InChI Key: QNGIAEDIOFOEQW-UHFFFAOYSA-N
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Description

2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol is a secondary amine derivative featuring a phenyl ring substituted at the para position with a pentan-2-ylamino group and an ethanol moiety. Its molecular formula is C₁₃H₂₁NO (calculated), with a molecular weight of 207.31 g/mol. While direct synthesis data for this compound is absent in the provided evidence, analogous compounds (e.g., ) suggest routes involving diazonium salt coupling or nucleophilic substitution to introduce the amino-ethanol functionality .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[4-(pentan-2-ylamino)phenyl]ethanol

InChI

InChI=1S/C13H21NO/c1-3-4-11(2)14-13-7-5-12(6-8-13)9-10-15/h5-8,11,14-15H,3-4,9-10H2,1-2H3

InChI Key

QNGIAEDIOFOEQW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC=C(C=C1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol typically involves the reaction of 4-aminophenylethanol with pentan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

Table 1: Substituent Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Evidence Source
2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol C₁₃H₂₁NO 207.31 Pentan-2-ylamino N/A (Target)
2-[(3-methylpentan-2-yl)amino]ethan-1-ol C₁₀H₁₉N 153.27 3-methylpentan-2-ylamino
2-[phenyl(propan-2-yl)amino]ethan-1-ol C₁₁H₁₇NO 179.13 Phenyl + isopropylamino
2-{[(4-methylphenyl)methyl]amino}ethan-1-ol C₁₀H₁₅NO 165.23 4-methylbenzylamino
2-({4-[(2-hydroxyethyl)amino]phenyl}amino)ethan-1-ol C₁₀H₁₆N₂O₂ 196.25 Bis-hydroxyethylamino phenyl

Key Observations :

  • Aromatic vs.

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Polarity Solubility (Predicted) Stability Considerations
2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol Moderate (hydroxyl + aromatic) Low in water, high in organic solvents Susceptible to oxidation at hydroxyl
2-[(3-methylpentan-2-yl)amino]ethan-1-ol Low (aliphatic chain dominance) High in lipids Stable due to lack of reactive sites
2-{[(4-methylphenyl)methyl]amino}ethan-1-ol Moderate (aromatic + hydroxyl) Moderate in DMSO Sensitive to light (benzyl group)
2-({4-[(2-hydroxyethyl)amino]phenyl}amino)ethan-1-ol High (two hydroxyls) High in polar solvents Prone to hygroscopicity

Key Findings :

  • The target compound’s hydroxyl and aromatic groups balance polarity, making it suitable for applications requiring moderate solubility (e.g., drug intermediates).
  • Branched analogs () may exhibit better metabolic stability in biological systems due to reduced enzymatic access .

Biological Activity

2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol, a compound derived from the Mannich reaction, exhibits significant biological activities that warrant extensive investigation. This article delves into its pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a phenyl ring substituted with a pentan-2-yl amino group and an ethanolic hydroxyl group. The molecular formula is C15H23NC_{15}H_{23}N with a molecular weight of approximately 233.36 g/mol.

1. Antioxidant Activity

Research indicates that compounds similar to 2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol demonstrate notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage.

CompoundAssay MethodIC50 (µM)Reference
2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-olDPPH Scavenging12.5
Mannich Bases (General)ABTS Assay15.0

2. Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation. A study focusing on similar Mannich bases highlighted their ability to induce apoptosis in various cancer cell lines.

Case Study: HepG2 Cells
In vitro studies using HepG2 liver cancer cells revealed that treatment with derivatives of 2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol resulted in significant cell cycle arrest in the S phase, indicating potential as an anticancer agent.

Concentration (µM)% Cells in S PhaseReference
228.17
436.96
837.25

3. Anti-inflammatory Effects

Compounds derived from the Mannich reaction have been associated with anti-inflammatory activities. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in treated cell cultures.

The biological activity of 2-{4-[(Pentan-2-yl)amino]phenyl}ethan-1-ol can be attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit atypical protein kinase C (aPKC), which is involved in inflammatory signaling pathways.
  • Cell Cycle Modulation : The compound's ability to induce cell cycle arrest suggests it may interfere with the mechanisms regulating cell division and apoptosis.

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